3-[2-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 4-chlorophenyl group could be introduced via a Friedel-Crafts acylation . The azetidinone and thiazolidinone groups could be formed via cyclization reactions.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and other properties .Scientific Research Applications
Synthesis Methodologies
Research has shown various synthetic routes and transformations for compounds related to the chemical structure of interest. One study highlighted the synthesis and base-catalyzed ring transformation of related β-lactams and thiazolidinones, demonstrating the structural prerequisites for specific ring transformations, including cleavage of the β-lactam ring (Sápi et al., 1997). Another study presented the microwave-assisted rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, showcasing efficient methods for creating pharmacologically active azetidinones and thiazolidinones (Mistry & Desai, 2006).
Antimicrobial Activities
Several research efforts have been dedicated to evaluating the antimicrobial properties of thiazolidin-4-one derivatives. A study by Desai et al. (2008) synthesized and tested various 4-oxo-thiazolidines and 2-oxo-azetidines for their antibacterial activity, noting moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008). Patel et al. (2013) designed, synthesized, and evaluated a new series of pyrazolines based thiazolidin-4-one derivatives for their antimicrobial activities, highlighting the potential of these compounds in medical applications (Patel et al., 2013).
Structural and Pharmacological Evaluation
Research on the structural and pharmacological evaluation of related compounds has provided insights into their potential applications. For instance, Kaur et al. (2012) synthesized various benzoxazepine and benzothiazepine derivatives, assessing their antipsychotic and anticonvulsant activities (Kaur et al., 2012). Similarly, studies on the synthesis and biological evaluation of thiazolidin-4-one derivatives have identified compounds with promising antimicrobial and anticancer activities (Deep et al., 2016).
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-21-7-6-17-13(10-2-4-11(16)5-3-10)14(15(17)20)18-9-22-8-12(18)19/h2-5,13-14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHUXUPTSZQSKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(C1=O)N2CSCC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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